molecular formula C12H14N2O5 B4290622 ethyl (2Z)-3-[(4-methoxyphenyl)amino]-2-nitroprop-2-enoate

ethyl (2Z)-3-[(4-methoxyphenyl)amino]-2-nitroprop-2-enoate

Cat. No.: B4290622
M. Wt: 266.25 g/mol
InChI Key: WEJBDCUMAXBTRW-FLIBITNWSA-N
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Description

Ethyl 3-[(4-methoxyphenyl)amino]-2-nitroacrylate is an organic compound that belongs to the class of nitroacrylates This compound is characterized by the presence of a nitro group, an amino group attached to a methoxyphenyl ring, and an acrylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-3-[(4-methoxyphenyl)amino]-2-nitroprop-2-enoate typically involves the reaction of ethyl acrylate with 4-methoxyaniline in the presence of a nitrating agent. One common method involves the use of nitric acid and sulfuric acid to introduce the nitro group into the acrylate structure. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-methoxyphenyl)amino]-2-nitroacrylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of ethyl 3-[(4-methoxyphenyl)amino]-2-aminoacrylate.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 3-[(4-methoxyphenyl)amino]-2-nitroacrylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (2Z)-3-[(4-methoxyphenyl)amino]-2-nitroprop-2-enoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the amino and methoxy groups can interact with biological molecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-[(4-ethoxyphenyl)amino]-2-nitroacrylate: Similar structure but with an ethoxy group instead of a methoxy group.

    Ethyl 3-[(4-chlorophenyl)amino]-2-nitroacrylate: Similar structure but with a chloro group instead of a methoxy group.

    Ethyl 3-[(4-methylphenyl)amino]-2-nitroacrylate: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

Ethyl 3-[(4-methoxyphenyl)amino]-2-nitroacrylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets.

This detailed article provides a comprehensive overview of ethyl (2Z)-3-[(4-methoxyphenyl)amino]-2-nitroprop-2-enoate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl (Z)-3-(4-methoxyanilino)-2-nitroprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c1-3-19-12(15)11(14(16)17)8-13-9-4-6-10(18-2)7-5-9/h4-8,13H,3H2,1-2H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJBDCUMAXBTRW-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC1=CC=C(C=C1)OC)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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